Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate
Description
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate is an aromatic ester featuring a hexadecyl chain, a central benzoate group, and a 4-formylphenoxy substituent. Its molecular formula is C₃₂H₄₄O₅ (molecular weight: ~508.70 g/mol). The compound’s structure combines a long hydrophobic alkyl chain with a polar formyl group, making it relevant in materials science and organic synthesis.
Properties
CAS No. |
920982-14-5 |
|---|---|
Molecular Formula |
C31H44O4 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
hexadecyl 4-[(4-formylphenoxy)methyl]benzoate |
InChI |
InChI=1S/C31H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-34-31(33)29-20-16-28(17-21-29)26-35-30-22-18-27(25-32)19-23-30/h16-23,25H,2-15,24,26H2,1H3 |
InChI Key |
NFZNHEYRIDZFIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Fischer Esterification
Fischer esterification is a widely utilized method for synthesizing esters from carboxylic acids and alcohols in the presence of an acid catalyst. The general reaction can be summarized as follows:
$$
\text{RCOOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{RCOOR'} + \text{H}_2\text{O}
$$
In the case of this compound, benzoic acid can react with hexadecanol to form the ester. The process typically requires:
- Reagents : Benzoic acid, hexadecanol, sulfuric acid (catalyst).
- Conditions : Heating at 95-110 °C for several hours.
- Yield : Generally high, often exceeding 90% under optimized conditions.
Alkylation Reaction
An alternative method involves the alkylation of a phenolic compound. The synthesis can proceed through a two-step process:
Formation of the Phenolic Intermediate :
- Starting from 4-hydroxybenzaldehyde (or similar derivatives), which can be alkylated using hexadecyl bromide.
- Conditions involve using a base like potassium carbonate in a suitable solvent such as DMF or DMSO.
-
- The resulting intermediate can then undergo formylation using formic acid or other aldehyde sources.
- This step may utilize reagents such as phosphorus oxychloride (POCl₃) or other formylating agents.
Direct Synthesis from Methyl Benzoate
Another synthetic route could involve starting from methyl benzoate:
-
- Methyl benzoate can be hydrolyzed to yield benzoic acid.
- This step can be performed under acidic or basic conditions.
Esterification with Hexadecanol :
- Following hydrolysis, the benzoic acid can be esterified with hexadecanol as described in Fischer esterification.
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Fischer Esterification | Benzoic acid, hexadecanol, H₂SO₄ | 95-110 °C, several hours | >90 |
| Alkylation & Formylation | 4-hydroxybenzaldehyde, hexadecyl bromide | Base (K₂CO₃), DMF/DMSO | Variable |
| Direct Synthesis | Methyl benzoate, hexadecanol | Acid/base hydrolysis followed by esterification | >85 |
Research Findings
Recent studies have highlighted various aspects of the synthesis and application of this compound:
Toxicity and Safety : Research indicates that certain derivatives may exhibit acute toxicity if ingested or absorbed through skin contact. Proper handling and safety protocols are essential during synthesis.
Applications : Compounds like this compound are explored for use in drug delivery systems due to their amphiphilic nature, which allows them to interact with both hydrophilic and lipophilic environments.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate group can participate in nucleophilic substitution reactions, where the ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Hydrochloric acid, sodium hydroxide, and various nucleophiles.
Major Products Formed
Oxidation: 4-[(4-carboxyphenoxy)methyl]benzoic acid.
Reduction: Hexadecyl 4-[(4-hydroxymethylphenoxy)methyl]benzoate.
Substitution: 4-[(4-hydroxyphenoxy)methyl]benzoic acid and hexadecanol.
Scientific Research Applications
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a surfactant in biological systems and its interactions with cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate involves its interaction with biological membranes. The hexadecyl chain allows it to integrate into lipid bilayers, while the formylphenoxy moiety can interact with proteins and other biomolecules. This dual functionality makes it a versatile compound for various applications, including drug delivery and membrane studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below compares Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate with key analogues:
Key Observations:
- Alkyl Chain Length: The hexadecyl chain in the target compound enhances lipophilicity compared to shorter chains (e.g., methyl in 4h or pentyl in C₂₄H₃₀O₃).
- Substituent Diversity: The presence of a formyl group distinguishes the target compound from analogues with imine (C₃₇H₄₆BrNO₅) or methoxy groups (C₃₇H₄₈O₅).
Physical and Spectroscopic Properties
Melting Points and Solubility
- The bromophenyl imino analogue (C₃₇H₄₆BrNO₅) exhibits a high melting point (222–224°C) due to strong intermolecular interactions (hydrogen bonding from imine and hydroxyl groups).
- Hexadecyl-containing compounds (e.g., C₃₇H₄₈O₅) may have lower solubility in polar solvents compared to methyl esters (4h).
Spectroscopic Data
Notes:
Biological Activity
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate is a synthetic compound characterized by its unique structure, which includes a long hexadecyl chain and a functional formylphenoxy group. This combination imparts amphiphilic properties, making it a subject of interest in various biological applications. This article explores the biological activity of this compound, synthesizing findings from multiple studies and sources.
- Molecular Formula : C31H44O4
- Molecular Weight : 480.68 g/mol
- CAS Number : 920982-14-5
- IUPAC Name : this compound
The structure allows for interactions with biological membranes and proteins, enhancing its potential therapeutic applications.
The primary mechanism of action for this compound involves its integration into lipid bilayers due to the hydrophobic hexadecyl chain. The formylphenoxy moiety can interact with various biomolecules, facilitating:
- Membrane Disruption : The compound's amphiphilic nature allows it to disrupt lipid membranes, which is crucial for its antibacterial and antifungal activities.
- Protein Binding : The reactive aldehyde group can form covalent bonds with amino acids in proteins, potentially altering their function.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. This is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Inhibitory | |
| Candida albicans | Inhibitory |
Anti-inflammatory Effects
Research suggests that compounds similar to this compound may possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.
Case Studies and Research Findings
-
Antibacterial Activity Study
- A study evaluated the antibacterial efficacy of this compound against several gram-positive and gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as a novel antibacterial agent.
-
Cell Membrane Interaction Analysis
- Research utilizing fluorescence microscopy showed that this compound integrates into lipid bilayers, causing morphological changes in cell membranes at concentrations above 10 µg/mL. This supports its mechanism as a membrane-disrupting agent.
-
Inflammation Model
- In a murine model of inflammation, administration of this compound resulted in reduced swelling and inflammatory markers compared to controls, indicating potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
This compound can be compared with other compounds based on their structural features and biological activities:
| Compound Name | Molecular Structure | Biological Activity |
|---|---|---|
| Hexadecyl benzoate | Lacks phenolic functionality | Limited antimicrobial activity |
| Ethyl 4-(formylphenoxy)methyl benzoate | Shorter alkyl chain | More soluble but less effective against membranes |
| Hexadecyl 4-hydroxybenzoate | Contains hydroxyl group | Different reactivity profile |
The unique combination of hydrophobic and reactive groups in this compound enhances its efficacy compared to simpler analogs.
Q & A
Basic Research Questions
What are the standard synthetic routes for Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
Esterification : Reacting 4-[(4-formylphenoxy)methyl]benzoic acid with hexadecyl alcohol under acidic or coupling-agent conditions (e.g., DCC/DMAP).
Purification : Flash column chromatography with chloroform or ethyl acetate/hexane mixtures is used to isolate the product .
Optimization : Reaction temperature (70–80°C) and stoichiometric ratios (1:1.2 for acid:alcohol) are critical to minimize byproducts. Catalytic amounts of H₂SO₄ or p-toluenesulfonic acid improve yield.
What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- NMR : H and C NMR identify key groups (e.g., formyl proton at ~10 ppm, hexadecyl chain methylenes at 1.2–1.5 ppm).
- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles. ORTEP-3 visualizes molecular packing .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 500–550 range).
How do the formyl and benzoate groups influence the compound’s physicochemical properties?
- Formyl Group : Enhances reactivity for Schiff base formation or conjugation with biomolecules.
- Hexadecyl Chain : Improves lipophilicity (logP ~8–10), impacting membrane permeability in biological assays .
- Benzoate Core : Provides rigidity, influencing crystallinity (melting point >100°C) .
Advanced Research Questions
How can computational modeling guide the design of derivatives with enhanced stability?
- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA.
- MD Simulations : Assess solubility by simulating interactions with solvents (e.g., DMSO/water mixtures) .
- Docking Studies : Screen for binding affinity to target proteins (e.g., enzymes), prioritizing derivatives with lower ΔG values .
What experimental strategies address low solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain bioactivity .
- Structural Modifications : Introduce polar groups (e.g., hydroxyls) or shorten the alkyl chain while retaining activity .
- Nanoformulation : Encapsulate in liposomes (size <200 nm via dynamic light scattering) to improve bioavailability .
How are contradictory data in catalytic activity resolved?
- Control Experiments : Verify purity via HPLC (>95%) to exclude impurities affecting results.
- Kinetic Studies : Measure turnover rates under varying pH (4–9) and temperature (25–50°C) to identify optimal conditions .
- In Situ Characterization : Use FTIR or Raman spectroscopy to monitor intermediate species during reactions .
What methodologies are employed to study its potential as a liquid crystal precursor?
- Polarized Optical Microscopy : Observe texture transitions (e.g., smectic to nematic phases) during heating/cooling cycles.
- DSC Analysis : Determine phase transition temperatures (Tₘ, Tᵢ) with heating rates of 5°C/min .
- XRD : Confirm layer spacing (d-spacing ~30–40 Å) in mesophases .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
